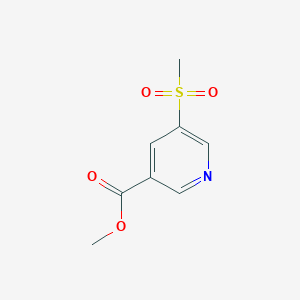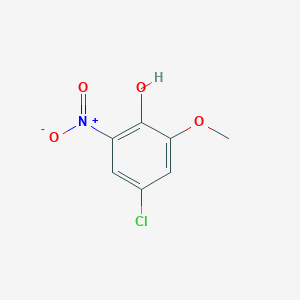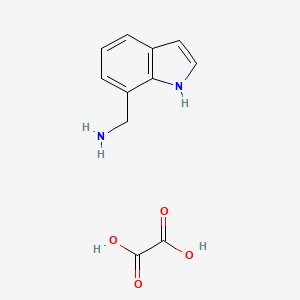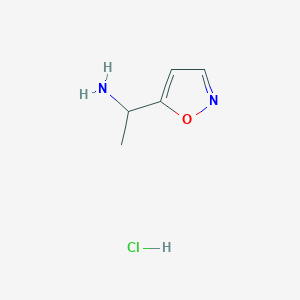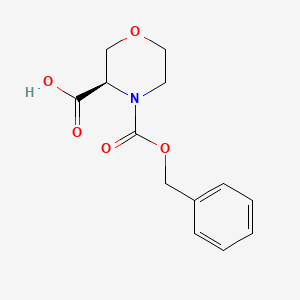
4-Cbz-3(R)-morpholinecarboxylic acid
Descripción general
Descripción
4-Cbz-3(R)-morpholinecarboxylic acid (4-Cbz-3(R)-MCA) is a morpholinecarboxylic acid derivative with a carboxybenzyloxy group. It is a versatile organic compound with a wide range of applications in synthetic organic chemistry and biochemistry. 4-Cbz-3(R)-MCA is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a reagent in biochemical studies, such as enzymatic studies, and in the study of protein-protein interactions.
Aplicaciones Científicas De Investigación
Drug Metabolism and Interaction with Biological Systems
Research indicates that compounds such as carbamazepine (CBZ) are significant in the context of drug metabolism and interaction with biological systems. CBZ is used for treating epilepsy and other conditions, and its metabolism involves various enzymes, suggesting a complex interaction within the human body (Fricke-Galindo et al., 2018). Understanding the metabolic pathways and interactions of similar compounds can provide insights into the detoxification processes and the potential for adverse drug reactions.
Environmental Impact and Removal Techniques
The presence and fate of compounds like carbamazepine in the water cycle and their removal from aqueous solutions using activated carbon and biochar have been extensively studied. These studies highlight the environmental impact of pharmaceutical compounds and the effectiveness of various treatment technologies in removing these contaminants from water (Décima et al., 2021). Research in this area is crucial for developing more sustainable and efficient methods to mitigate the environmental presence of such compounds.
Pharmacological and Therapeutic Applications
The exploration of cannabinoids and their ligands, including the modulation of cannabinoid receptors, offers insights into potential therapeutic applications of related compounds. The interaction of cannabinoids with CB1 and CB2 receptors, as discussed by Pertwee et al. (2010), suggests avenues for therapeutic interventions in various diseases (Pertwee et al., 2010). Such research is vital for understanding the complex pharmacodynamics and seeking new treatments for chronic conditions.
Antioxidant Activity and Analytical Methods
The study of antioxidants, including the analytical methods used in determining their activity, provides a foundation for understanding the chemical properties and biological activities of related compounds. Techniques such as ORAC, HORAC, and FRAP tests are instrumental in evaluating the antioxidant capacity, which is crucial for assessing the potential health benefits and applications in food and pharmaceutical industries (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
(3R)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIPBQDWSTEDN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





